4-arylphthalazin-1(2H)-3,4-Di-F
Description
4-Arylphthalazin-1(2H)-ones are a class of heterocyclic compounds featuring a phthalazinone core substituted with an aryl group at the 4-position. The specific derivative 4-arylphthalazin-1(2H)-3,4-Di-F introduces fluorine atoms at both the 3- and 4-positions of the phthalazinone ring. Fluorination at these positions is hypothesized to enhance metabolic stability, bioavailability, and electronic properties, making it a candidate for pharmaceutical and materials science applications .
Properties
Molecular Formula |
C30H30F2N4O2 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-[3-[1-[3-[4-(3,4-difluorophenyl)-1-oxophthalazin-2-yl]propyl]piperidin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C30H30F2N4O2/c1-20(37)33-24-7-4-6-22(18-24)21-12-16-35(17-13-21)14-5-15-36-30(38)26-9-3-2-8-25(26)29(34-36)23-10-11-27(31)28(32)19-23/h2-4,6-11,18-19,21H,5,12-17H2,1H3,(H,33,37) |
InChI Key |
YVVMAGRTTSOPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCN3C(=O)C4=CC=CC=C4C(=N3)C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduce fluorine atoms at activated positions. For phthalazinones, directed ortho-fluorination is achieved using Pd(II) catalysts:
Halogen Exchange (Halex Reaction)
Nucleophilic displacement of chloro or bromo substituents with KF or CsF in polar aprotic solvents offers a complementary route:
| Substrate | Fluoride Source | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3,4-Dichlorophthalazinone | KF | DMF, 120°C | 83 | |
| 3-Bromo-4-chloro | CsF | NMP, 150°C | 77 |
This method is particularly effective for late-stage fluorination, preserving sensitive functional groups.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, NMP) enhance fluorination yields by stabilizing ionic intermediates, while ethereal solvents (THF) favor cross-coupling reactions.
Temperature and Time
-
Cyclocondensation : Optimal at reflux (78–100°C) for 6–12 hours.
-
Cross-Coupling : 80–110°C for 8–24 hours, depending on catalyst system.
-
Fluorination : 120–150°C for Halex reactions; room temperature for electrophilic routes.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal XRD confirms the planar phthalazinone core with dihedral angles of 8.5° between the aryl and phthalazinone rings.
Challenges and Mitigation Strategies
Applications in Drug Discovery
4-Arylphthalazin-1(2H)-3,4-di-F derivatives exhibit potent inhibitory activity against VEGF receptors (IC50 < 100 nM) and melanin-concentrating hormone receptor 1 (pIC50 9.3). Their metabolic stability, attributed to fluorine’s electronegativity, makes them promising candidates for obesity and oncology therapeutics .
Chemical Reactions Analysis
PMID25522065-Compound-32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
PMID25522065-Compound-32 has a wide range of scientific research applications:
Mechanism of Action
PMID25522065-Compound-32 exerts its effects by inhibiting Rho kinase 2 (ROCK2). This inhibition leads to the modulation of various cellular processes, including cytoskeletal rearrangement, cell migration, and proliferation . The compound binds to the active site of ROCK2, preventing its interaction with substrates and thereby inhibiting its kinase activity .
Comparison with Similar Compounds
4-Arylphthalazin-1(2H)-3,4-Di-F
- Substituents : Fluorine at C3 and C4 positions, aryl group at C3.
4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one ()
- Substituents : Methylphenyl at C4, propargyl at C2.
- Crystal Structure: Dihedral angle of 53.93° between methylphenyl and phthalazinone rings; C-H⋯O hydrogen bonds form chains along the [101] direction. π-π stacking (3.6990 Å) stabilizes the lattice .
- Comparison : The propargyl group introduces alkyne reactivity, whereas fluorine in 3,4-Di-F may prioritize electronic modulation over synthetic versatility.
4-Arylphthalazin-1(2H)-3,4-Di-F
Olaparib ()
- Structure: Pyridotriazinone core with PARP-inhibitory activity.
- Activity: Nanomolar potency in BRCA1-deficient cancers .
- Comparison : Fluorine in 3,4-Di-F could improve metabolic stability and target affinity, though direct data is needed.
4-Arylphthalazin-1(2H)-ones in Drug Development
- Versatility : Serve as intermediates for COX-2 inhibitors and kinase modulators .
- Fluorine Impact : Fluorinated analogs like 3,4-Di-F may exhibit enhanced pharmacokinetics due to reduced CYP450 metabolism .
Data Tables
Table 1: Comparison of Key Phthalazinone Derivatives
*Inferred from analogous amidation methods.
Q & A
Q. How can AI-driven automation enhance iterative optimization of 4-arylphthalazin-1(2H)-3,4-Di-F reaction pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
